N-(2,1,3-benzoselenadiazol-4-yl)acetamide
Overview
Description
N-(2,1,3-benzoselenadiazol-4-yl)acetamide is a chemical compound with the molecular formula C8H7N3OSe . It is also known by the synonym ZERENEX E/6022233 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a selenadiazole ring, with an acetamide group attached . The molecular weight of the compound is 240.12 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 240.12 . Further physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to.Scientific Research Applications
Analgesic Activity: Acetamide derivatives, including N-(2,1,3-benzoselenadiazol-4-yl)acetamide, have been investigated for their potential analgesic activities. They demonstrated significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, without affecting motor coordination (Kaplancıklı et al., 2012).
Antitumor Activity: this compound derivatives have shown potential antitumor activity. Some derivatives exhibited considerable anticancer activity against various cancer cell lines (Yurttaş et al., 2015).
Antibacterial and Antifungal Properties: These compounds have displayed promising antimicrobial activities against a range of bacterial and fungal strains. The Minimum Inhibition Concentration (MIC) for most tested compounds ranged from 4–16 μg/mL (Rezki, 2016).
Improvement in Metabolic Stability: In pharmacological studies, altering the structure of these compounds, such as by introducing various 6,5-heterocycles, improved their metabolic stability and reduced deacetylation, which is beneficial for drug development (Stec et al., 2011).
Application in Photovoltaic Efficiency: Some benzothiazolinone acetamide analogs, which may include this compound, have been studied for their potential use in dye-sensitized solar cells (DSSCs). These studies focused on photochemical and thermochemical modeling to analyze light harvesting efficiency and electron injection potential (Mary et al., 2020).
Methicillin Resistant Staphylococcus aureus (MRSA) Inhibition: Some N-substituted benzimidazole derivatives of this compound showed significant potent antibacterial activity against MRSA, providing insights into new antimicrobial agents (Chaudhari et al., 2020).
Antioxidant and Anti-Inflammatory Properties: Certain derivatives exhibited antioxidant and anti-inflammatory activities, suggesting potential for therapeutic applications in related conditions (Koppireddi et al., 2013).
Properties
IUPAC Name |
N-(2,1,3-benzoselenadiazol-4-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OSe/c1-5(12)9-6-3-2-4-7-8(6)11-13-10-7/h2-4H,1H3,(H,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSOPSIUKCRMQRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC2=N[Se]N=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OSe | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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